molecular formula C13H20ClN B1371308 3-Phenethyl-piperidine hydrochloride CAS No. 745817-12-3

3-Phenethyl-piperidine hydrochloride

Cat. No. B1371308
CAS RN: 745817-12-3
M. Wt: 225.76 g/mol
InChI Key: OGPMMGSGUHIYPJ-UHFFFAOYSA-N
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Description

3-Phenethyl-piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is used as a reactant for N-arylation of heterocyclic diamines and for synthesis of substituted quinolones with reduced phototoxic risk .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process .


Molecular Structure Analysis

The molecular structure of 3-Phenethyl-piperidine hydrochloride is characterized by a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

A new and efficient HPLC method for quantitative determination of piperidine and piperidine hydrochloride in artane was developed . The pre-column derivatization is rapid, simple and a highly stable derivatized product with an adequate separation from by-products peaks was obtained .


Physical And Chemical Properties Analysis

3-Phenethyl-piperidine hydrochloride is a light yellow solid . It is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Elucidation of Bioactive Conformation

The study by Le Bourdonnec et al. (2006) explored the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which are known as mu-opioid receptor antagonists. By restricting the rotational degrees of freedom of the N-substituent, the research contributed to understanding the molecular determinants for mu receptor recognition and the structural features affecting ligand binding. These insights are vital for the development of mu-opioid antagonists with specific conformational properties (Le Bourdonnec et al., 2006).

Structural Characterization and Bioactivity

Crystal Structure and Bioactivity Analysis

Wang et al. (2009) synthesized and characterized a novel compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, highlighting its potential anti-leukemia bioactivity. The study detailed the crystal structure and demonstrated the compound's effectiveness in cellular growth inhibition, specifically targeting K562 cells (Wang et al., 2009).

Synthesis and Bioactivity of Derivatives

Synthesis and Anti-leukemia Activity

Yang et al. (2009) synthesized compounds based on the 1-phenethyl-4-hydroxy piperidinium hydrochloride motif, demonstrating their potential anti-leukemia bioactivity. The study provided a comprehensive analysis of the synthesized compounds and highlighted their inhibitory effects on the growth of K562 cells, indicating their potential in anti-leukemia applications (Yang et al., 2009).

Fluorescent Sensing Applications

Hydrazide-based Fluorescent Sensors

Wang et al. (2014) developed water-soluble hydrazide-based fluorescent probes capable of selectively recognizing Cu2+ and Hg2+ in aqueous solutions. The study highlighted the probes' high sensitivity and the potential for naked-eye detection, making them valuable in various sensing applications (Wang et al., 2014).

Mechanism of Action

While the exact mechanism of action of 3-Phenethyl-piperidine hydrochloride is not clear, piperidine derivatives are known to have various therapeutic effects. For instance, Meperidine, a piperidine derivative, is primarily a kappa-opiate receptor agonist and also has local anesthetic effects .

Safety and Hazards

3-Phenethyl-piperidine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is a corrosive substance and can cause severe burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(2-phenylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPMMGSGUHIYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627317
Record name 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenethyl-piperidine hydrochloride

CAS RN

745817-12-3
Record name 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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